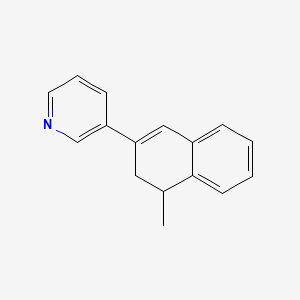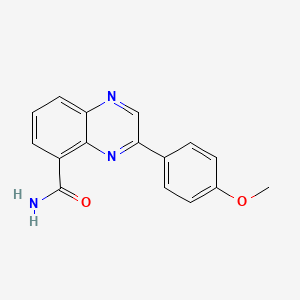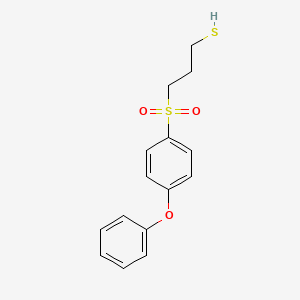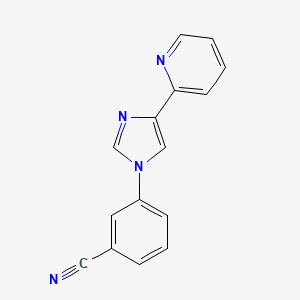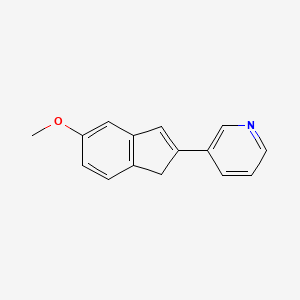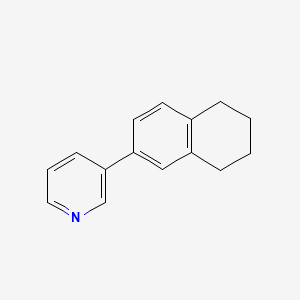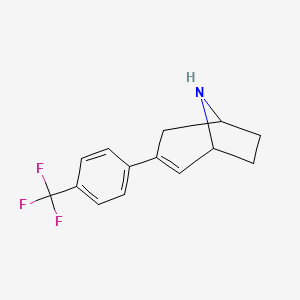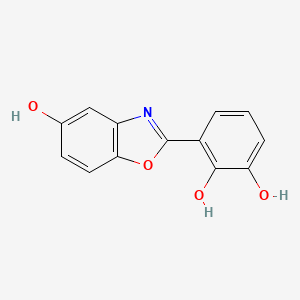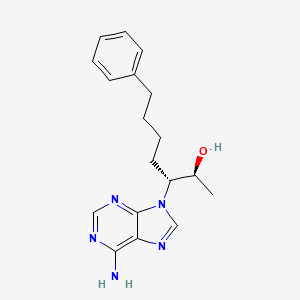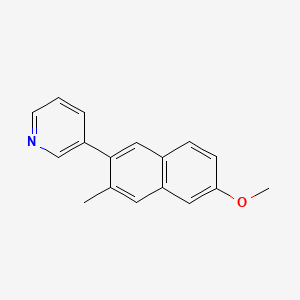![molecular formula C17H16N2O B10842531 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)
3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process would typically be optimized for large-scale production, focusing on cost-efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinodimethanes, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinodimethanes, while substitution reactions can produce a variety of functionalized indole derivatives .
Applications De Recherche Scientifique
3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Similar Compounds:
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole: Known for its high binding affinity towards cannabinoid receptors.
Indole-2,3-quinodimethane: An important intermediate in organic synthesis with unique reactivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have significant biomedical applications and share structural similarities with pyrido[3,4-b]indoles.
Uniqueness: this compound stands out due to its hexa-1,3-dienyloxy group, which imparts unique electronic properties and reactivity.
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-[(1E,3E)-hexa-1,3-dienoxy]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H16N2O/c1-2-3-4-7-10-20-17-11-14-13-8-5-6-9-15(13)19-16(14)12-18-17/h3-12,19H,2H2,1H3/b4-3+,10-7+ |
Clé InChI |
PUUXLLSHSWLAML-YZQQHVNFSA-N |
SMILES isomérique |
CC/C=C/C=C/OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
SMILES canonique |
CCC=CC=COC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



